molecular formula C6H12O5 B7796470 6-Deoxy-Hexose CAS No. 97466-79-0

6-Deoxy-Hexose

Cat. No.: B7796470
CAS No.: 97466-79-0
M. Wt: 164.16 g/mol
InChI Key: SHZGCJCMOBCMKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Deoxy-hexose is a class of monosaccharides derived from hexoses (C₆H₁₂O₆) by replacing the hydroxyl group at the 6th carbon with a hydrogen atom. This structural modification reduces polarity and enhances metabolic stability, making 6-deoxy-hexoses critical in biological systems, particularly in glycans, bacterial polysaccharides, and natural products . Key derivatives include 6-deoxy-talose (6dTal), 6-deoxy-D-altrose, and L-rhamnose (6-deoxy-L-mannose), each distinguished by stereochemical configurations at C-2, C-3, and C-4 .

Biological Activity

6-Deoxy-hexoses are a class of sugars characterized by the absence of a hydroxyl group at the sixth carbon position, which significantly alters their biological roles and functions. This article explores the biological activity of 6-deoxy-hexoses, particularly focusing on their biosynthesis, transport mechanisms, metabolic pathways, and potential therapeutic implications.

Overview of 6-Deoxy-Hexoses

6-Deoxy-hexoses include compounds such as L-fucose , L-rhamnose , and 6-deoxy-D-allose . These sugars are integral components of various biological structures, including cell wall polysaccharides and glycoproteins, and play crucial roles in microbial pathogenesis and host interactions.

Biosynthesis Pathways

The biosynthesis of 6-deoxy-hexoses involves specific enzymatic pathways. For instance, the conversion of common hexoses to 6-deoxy-hexoses typically occurs via nucleotide sugar intermediates such as GDP-fucose and dTDP-rhamnose. The following table summarizes key biosynthetic pathways:

Compound Precursor Enzymes Involved Pathway Type
L-FucoseGDP-D-mannoseGDP-fucose synthaseNucleotide sugar pathway
L-RhamnosedTDP-D-glucosedTDP-rhamnose synthaseNucleotide sugar pathway
6-Deoxy-D-allosedTDP-4-keto-6-deoxy-D-glucosedTDP-4-keto-6-deoxyhexose reductaseSecondary metabolite pathway

The enzymes involved in these pathways are potential targets for antibacterial therapies, as they are crucial for the survival of pathogenic bacteria like Helicobacter pylori and Pseudomonas aeruginosa .

Transport Mechanisms

The transport of 6-deoxy-hexoses across cellular membranes is facilitated by specific transporters. For example, studies on Trypanosoma brucei have shown that 6-deoxy-D-glucose is transported via hexose transporters with distinct kinetics . Understanding these transport mechanisms is vital for elucidating the metabolic roles of these sugars in various organisms.

Metabolic Pathways

In Escherichia coli, 6-deoxy-hexoses such as L-fucose and L-rhamnose serve as carbon sources. The metabolism of these sugars leads to the production of lactaldehyde, which can be further processed into different metabolites depending on oxygen availability. The following table outlines the metabolic fates of these sugars under aerobic and anaerobic conditions:

Condition Main Product Metabolic Pathway
AerobicLactateOxidative metabolism
Anaerobic1,2-PropanediolFermentative metabolism

The findings indicate that both aerobic and anaerobic conditions lead to significant metabolic by-products, highlighting the versatility of 6-deoxy-hexose metabolism in E. coli .

Case Studies

Recent research has explored the association between metabolites including this compound and clinical symptoms in conditions like fibromyalgia (FM). A study revealed correlations between elevated levels of circulating this compound and pain severity in women with FM, suggesting its potential role as a biomarker .

Another study investigated the biosynthesis of dTDP-6-deoxy-D-allose within antibiotic-producing bacteria, revealing its significance in secondary metabolite pathways . This underscores the potential therapeutic applications of manipulating this compound biosynthesis for drug development.

Scientific Research Applications

Biosynthesis of Glycans

6-Deoxy-hexoses are integral components of cell surface glycans, particularly in Gram-negative bacteria. Research has shown that these sugars are crucial for the biosynthesis of lipopolysaccharides (LPS) and extracellular polysaccharides (EPS), which are vital for bacterial virulence and survival.

  • Key Organisms :
    • Helicobacter pylori
    • Pseudomonas aeruginosa
    • Actinobacillus actinomycetemcomitans

The biosynthetic pathways for 6-deoxy-hexoses such as fucose, rhamnose, and 6-deoxy-talose involve complex enzymatic reactions that can be targeted for novel antibacterial therapies. For instance, inhibiting the enzymes responsible for their biosynthesis could disrupt the integrity of bacterial cell walls, leading to increased susceptibility to antibiotics .

Antimicrobial Properties

The presence of 6-deoxy-hexoses in bacterial cell walls contributes to their pathogenicity. Studies have demonstrated that these sugars can influence the effectiveness of antibiotics by modifying the bacterial surface properties.

  • Mechanism : The glycosylation patterns involving 6-deoxy-hexoses can affect how bacteria interact with host cells and evade immune responses. For example, fucose-containing glycans have been implicated in the adhesion of pathogens to host tissues, making them targets for therapeutic intervention .

Therapeutic Potential

Recent research has highlighted the potential use of 6-deoxy-hexoses in developing new therapeutic agents. Their unique structural properties make them suitable candidates for:

  • Antibiotic Development : By understanding the biosynthetic pathways of 6-deoxy-hexoses, researchers can engineer novel antibiotics that specifically target these pathways, potentially leading to more effective treatments against resistant bacterial strains .
  • Vaccine Development : Glycoconjugate vaccines utilizing 6-deoxy-hexoses could enhance immune responses by mimicking bacterial polysaccharides, thereby training the immune system to recognize and combat infections more effectively .

Case Studies

Several case studies illustrate the applications of 6-deoxy-hexoses:

StudyOrganismFindings
Liu et al. (2020)Pseudomonas aeruginosaInvestigated the role of rhamnose in biofilm formation; found that rhamnose enhances antibiotic resistance .
He et al. (2004)Helicobacter pyloriExamined fucose biosynthesis; suggested targeting fucose pathways could lead to new antibacterial strategies .
Marqvorsen et al. (2018)Various strainsExplored microbial production of rhamnose; identified strains with high yields for potential industrial applications .

Q & A

Basic Research Questions

Q. How is 6-deoxy-hexose identified in complex polysaccharides?

To identify this compound in polysaccharides, a combination of GC-MS (for partially methylated alditol acetates) and NMR spectroscopy (to resolve stereochemistry) is critical. For example, NMR can distinguish 6-deoxy-talose (6dTal) from other isomers by analyzing chemical shifts and coupling constants, while GC-MS confirms the presence of this compound through retention time and fragmentation patterns . Co-elution experiments with synthetic standards (e.g., 6dTal derived from L-fucose) further validate identification .

Q. What chromatographic techniques are effective for separating this compound derivatives?

Porous graphitic carbon-liquid chromatography (PGC-LC) coupled with electrospray ionization mass spectrometry (ESI-MS) is highly effective for separating glycosides and oligomers containing this compound. Thin-layer chromatography (TLC) can resolve oligomeric fragments generated via Smith degradation, particularly when isomeric or anomeric forms complicate separation .

Q. What metabolic pathways involve this compound in bacterial systems?

In E. coli, 6-deoxy-hexoses like L-fucose and L-rhamnose are metabolized to dihydroxyacetone phosphate (DHAP) and lactaldehyde. Under aerobic conditions, lactaldehyde is oxidized to L-lactate for carbon assimilation, while anaerobic conditions favor reduction to (S)-1,2-propanediol . These pathways highlight the role of 6-deoxy-hexoses in central carbon metabolism.

Q. How does this compound contribute to bacterial exopolysaccharide composition?

Structural studies reveal that this compound (e.g., 6dTal) in exopolysaccharides forms linear chains with residues like Glc, Gal, and GalA in molar ratios of 2:2:1:1. Its terminal or 4-substituted positions influence polymer topology, as shown via permethylation linkage analysis and NMR .

Advanced Research Questions

Q. How can contradictions between GC-MS and NMR data in this compound characterization be resolved?

Discrepancies may arise from co-eluting isomers or incomplete methylation. Orthogonal validation is essential:

  • Use synthetic standards (e.g., epimerized L-fucose derivatives) to confirm co-elution patterns .
  • Apply 2D-NMR (e.g., COSY, HSQC) to resolve stereochemical ambiguities .
  • Combine permethylation analysis with enzymatic digestion to verify linkage positions .

Q. What strategies optimize the synthesis of rare this compound derivatives?

  • Epimerization at C-2 : Convert L-fucose to 6dTal using stereoselective catalysts under controlled pH and temperature .
  • Protecting group chemistry : Employ regioselective protection (e.g., benzyl or acetyl groups) to direct functionalization at specific hydroxyl positions .
  • Purify intermediates via vacuum-promoted chromatography (v.p.c.) to separate anomers and reduce side products .

Q. How is linear versus branched topology determined in this compound-containing polysaccharides?

Permethylation linkage analysis identifies substitution patterns:

  • Terminal residues (e.g., Glc) and 4-substituted residues (e.g., this compound) suggest linear chains .
  • Branching is ruled out if all residues are singly substituted or terminal, as seen in the exopolysaccharide os211 .

Q. What analytical methods quantify molar ratios of this compound in polysaccharide hydrolysates?

  • PGC-LC-ESI-MS : Quantify aldobiuronic acids and neutral sugars by integrating peak areas and normalizing to internal standards .
  • HPAEC-PAD (High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection): Resolve underivatized sugars based on hydroxyl group acidity .

Q. Methodological Considerations

  • Data Validation : Always cross-validate structural assignments using multiple techniques (e.g., GC-MS + NMR + synthetic standards) .
  • Sample Preparation : Mild acid hydrolysis (e.g., 0.1 M TFA, 80°C) preserves this compound integrity while cleaving glycosidic bonds .
  • Statistical Analysis : Apply error-propagation models to molar ratio calculations, especially when integrating overlapping chromatographic peaks .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features and Stereochemical Diversity

6-Deoxy-hexoses share the C₆H₁₂O₅ formula but differ in stereochemistry, leading to distinct physical and biochemical properties:

Compound Configuration Natural Source Identification Methods Key References
6-Deoxy-talose (6dTal) 2,3,4-trihydroxy Bacterial exopolysaccharides NMR, GC-MS, co-elution with standards
6-Deoxy-D-altrose 2,3,4-trihydroxy Lactarius lividatus mushroom NMR (COSY, HMQC), optical rotation
L-Rhamnose 6-deoxy-L-mannose Plants (e.g., poison sumac) Chromatography, metabolic profiling
  • Stereochemical Impact: The axial or equatorial orientation of hydroxyl groups influences solubility, hydrogen bonding, and enzyme recognition. For example, 6dTal in bacterial polysaccharides adopts a linear topology critical for biofilm formation , while 6-deoxy-D-altrose in mushrooms exhibits mutarotation, forming α/β-pyranose and furanose isomers .

Analytical Techniques for Differentiation

  • NMR Spectroscopy: Distinguishes isomers via anomeric proton signals (e.g., 6-deoxy-D-altrose shows four anomeric peaks due to mutarotation) .
  • Optical Rotation: Specific rotation ([α]ᴅ²⁵) values differentiate enantiomers (e.g., +18.2° for 6-deoxy-D-altrose vs. -8.2° for L-rhamnose) .
  • Chromatography : PGC-LC-ESI-MS and GC-MS resolve co-eluting isomers using synthetic standards .

Properties

IUPAC Name

6-methyloxane-2,3,4,5-tetrol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZGCJCMOBCMKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00862943
Record name 6-Deoxyhexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00862943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73-34-7, 87-96-7, 97466-79-0
Record name NSC287050
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=287050
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name FUCOSE,L
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1219
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Deoxyhexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00862943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Deoxy-Hexose
Reactant of Route 2
6-Deoxy-Hexose
Reactant of Route 3
6-Deoxy-Hexose
Reactant of Route 4
6-Deoxy-Hexose
Reactant of Route 5
6-Deoxy-Hexose
Reactant of Route 6
6-Deoxy-Hexose

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.